N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
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Description
N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (NCHCDF) is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, a derivative of cyclohexanone, and is used as a reagent in the synthesis of other compounds. NCHCDF is a versatile compound that can be used in a variety of synthetic reactions and can be used to produce a range of products, from pharmaceuticals to polymers.
Scientific Research Applications
- Researchers have investigated the potential of this compound as a potassium channel blocker for managing epileptic paroxysmal seizures . The compound was synthesized by reacting (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione with 4-(trifluoromethyl)benzoic acid (C~8~H~5~F~3~O~2~) in DMF and N,N’-dicyclohexylcarbodiimide (DCC), leading to the formation of an intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide .
- The compound is used as a reference standard in pharmaceutical testing . Its well-defined structure and properties make it valuable for quality control and analytical purposes.
Potassium Channel Blocker in Epileptic Paroxysmal Seizures
Pharmaceutical Testing Reference Standard
properties
IUPAC Name |
1-N,4-N-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h16-17H,1-15H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGSVMFXZYYKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCN(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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